L-Leucylglycyl-L-seryl-L-phenylalanyl-L-tryptophylglycyl-L-threonyl-L-serine
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Overview
Description
L-Leucylglycyl-L-seryl-L-phenylalanyl-L-tryptophylglycyl-L-threonyl-L-serine is a synthetic peptide composed of eight amino acids: L-leucine, glycine, L-serine, L-phenylalanine, L-tryptophan, L-threonine, and L-serine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucylglycyl-L-seryl-L-phenylalanyl-L-tryptophylglycyl-L-threonyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, L-leucine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, glycine, is activated and coupled to the deprotected amine group of the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (L-serine, L-phenylalanine, L-tryptophan, L-threonine, and L-serine).
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles simultaneously, increasing efficiency and scalability. Additionally, high-performance liquid chromatography (HPLC) is used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
L-Leucylglycyl-L-seryl-L-phenylalanyl-L-tryptophylglycyl-L-threonyl-L-serine can undergo various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized to form kynurenine derivatives.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various chemical reagents depending on the desired modification.
Major Products Formed
Oxidation: Kynurenine derivatives from tryptophan oxidation.
Reduction: Free thiols from disulfide bond reduction.
Substitution: Modified peptides with altered functional groups.
Scientific Research Applications
L-Leucylglycyl-L-seryl-L-phenylalanyl-L-tryptophylglycyl-L-threonyl-L-serine has several scientific research applications:
Biochemistry: Used as a model peptide to study protein folding and interactions.
Pharmacology: Investigated for its potential as a therapeutic agent in drug development.
Materials Science: Utilized in the design of peptide-based materials and nanostructures.
Medicine: Explored for its potential in targeted drug delivery and as a biomarker for certain diseases.
Mechanism of Action
The mechanism of action of L-Leucylglycyl-L-seryl-L-phenylalanyl-L-tryptophylglycyl-L-threonyl-L-serine involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may activate or inhibit certain receptors, leading to changes in cellular responses.
Comparison with Similar Compounds
Similar Compounds
L-Glutaminyl-L-tyrosyl-L-isoleucyl-L-lysyl-L-alanyl-L-asparaginyl-L-seryl-L-lysyl-L-phenylalanyl-L-isoleucylglycyl-L-isoleucyl-L-threonyl-L-glutamyl-L-leucine: Another synthetic peptide with a different sequence of amino acids.
L-Tyrosyl-L-alanyl-L-α-aspartyl-L-alanyl-L-isoleucyl-L-phenylalanyl-L-threonyl-L-asparaginyl-L-seryl-L-tyrosyl-L-arginyl-L-lysyl-L-valyl-L-leucylglycyl-L-glutaminyl-L-leucyl-L-seryl-L-alanyl-L-arginyl-L-lysyl-L-leucyl-L-leucyl-L-glutaminyl-L-α-aspartyl-L-isoleucyl-L-methionyl-L-seryl-L-argininamide: A peptide with a more complex structure and additional functional groups.
Uniqueness
L-Leucylglycyl-L-seryl-L-phenylalanyl-L-tryptophylglycyl-L-threonyl-L-serine is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties and potential applications. Its combination of hydrophobic and hydrophilic residues allows it to interact with a variety of molecular targets, making it a versatile tool in scientific research.
Properties
CAS No. |
921784-00-1 |
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Molecular Formula |
C40H55N9O12 |
Molecular Weight |
853.9 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C40H55N9O12/c1-21(2)13-26(41)35(55)43-17-32(53)45-30(19-50)38(58)46-28(14-23-9-5-4-6-10-23)37(57)47-29(15-24-16-42-27-12-8-7-11-25(24)27)36(56)44-18-33(54)49-34(22(3)52)39(59)48-31(20-51)40(60)61/h4-12,16,21-22,26,28-31,34,42,50-52H,13-15,17-20,41H2,1-3H3,(H,43,55)(H,44,56)(H,45,53)(H,46,58)(H,47,57)(H,48,59)(H,49,54)(H,60,61)/t22-,26+,28+,29+,30+,31+,34+/m1/s1 |
InChI Key |
HTFLFGUKYRTJCO-CXLFCHGNSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)CNC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CC(C)C)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)NC(C(C)O)C(=O)NC(CO)C(=O)O)N |
Origin of Product |
United States |
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